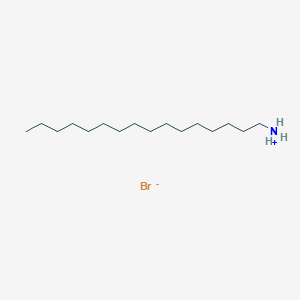
Cetylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cetylammonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C16H36BrN and its molecular weight is 322.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medical Applications
Antiseptic Properties
Cetylammonium bromide is recognized for its effectiveness as a topical antiseptic. Its cationic structure allows it to disrupt microbial membranes, making it effective against bacteria and fungi. It is a key component in formulations like cetrimide, which is used in wound care and disinfectants .
Cancer Research
Recent studies have highlighted the potential of this compound as an apoptosis-promoting agent in cancer therapy. Research indicates that CTAB can enhance the cytotoxic effects of standard cancer treatments like gamma radiation and cisplatin on head and neck cancer cell lines. In vitro studies demonstrated its ability to selectively target cancer cells while sparing normal fibroblasts, suggesting a promising avenue for targeted cancer therapies .
Vaccine Processing
The World Health Organization recommends this compound for use in the purification processes of polysaccharide vaccines, where it aids in the isolation of antigens by disrupting cellular membranes .
Nanoparticle Synthesis
This compound plays a crucial role in the synthesis of nanoparticles due to its surfactant properties, which stabilize colloidal solutions and prevent particle aggregation.
Gold Nanoparticles
CTAB is frequently employed in the synthesis of gold nanoparticles, facilitating the formation of various shapes such as spheres and rods. Its ability to form micelles allows for controlled growth and stabilization of nanoparticles during synthesis .
Mesoporous Silica Nanoparticles
CTAB is also used as a template in the formation of mesoporous silica nanoparticles, such as MCM-41. These nanoparticles have applications in drug delivery systems due to their high surface area and tunable pore sizes .
Environmental Applications
Adsorption Studies
this compound has been utilized in environmental science for its ability to enhance the adsorption capacity of materials used for contaminant removal from wastewater. For instance, CTAB-capped perovskite materials have shown significantly improved adsorption efficiencies for dyes like Congo red from aqueous solutions, demonstrating its utility in water treatment processes .
Sorption Performance
Studies indicate that CTAB-modified materials exhibit enhanced sorption performance due to the surfactant's charge interactions with contaminants. For example, CTAB has been shown to increase the adsorption capacity of lead ions on hydroxyapatite nanocomposites, indicating its potential use in treating heavy metal contamination .
Summary Table of Applications
Propriétés
Formule moléculaire |
C16H36BrN |
|---|---|
Poids moléculaire |
322.37 g/mol |
Nom IUPAC |
hexadecylazanium;bromide |
InChI |
InChI=1S/C16H35N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-17H2,1H3;1H |
Clé InChI |
XQSBLCWFZRTIEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[NH3+].[Br-] |
Synonymes |
cetyl ammonium bromide cetylammonium bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















